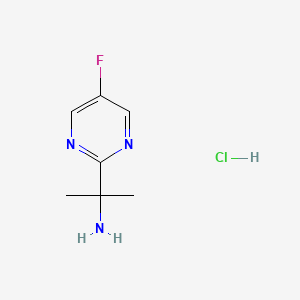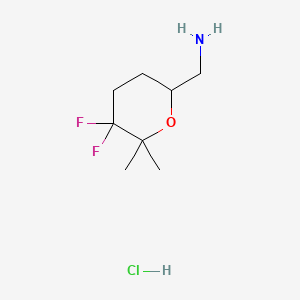
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride is a chemical compound with a molecular structure that includes a difluorinated oxane ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring structure through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled temperature and pressure conditions.
Introduction of Fluorine Atoms: The difluorination of the oxane ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the oxane ring structure.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxane compounds.
Scientific Research Applications
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluorinated oxane ring and methanamine group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride
- 1-(6,6-Dimethyloxan-2-yl)methanamine hydrochloride
Uniqueness
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride is unique due to the presence of the difluorinated oxane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorine atoms can enhance stability, bioavailability, or reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H16ClF2NO |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-7(2)8(9,10)4-3-6(5-11)12-7;/h6H,3-5,11H2,1-2H3;1H |
InChI Key |
NIDCCPJPKLVNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC(O1)CN)(F)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


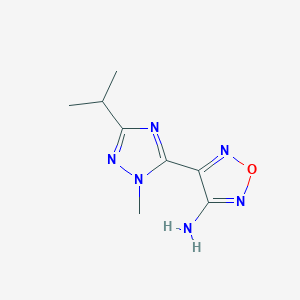
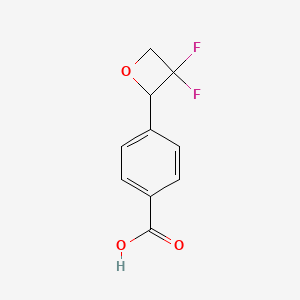
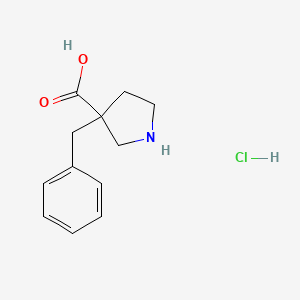
![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
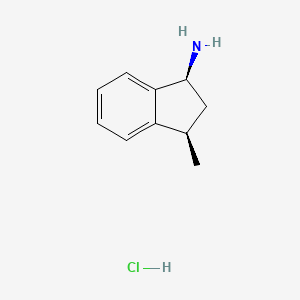
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
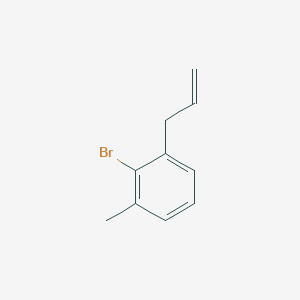
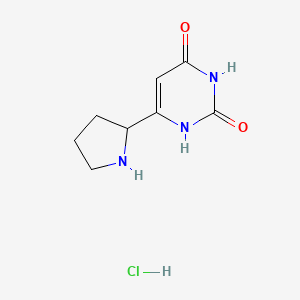
![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
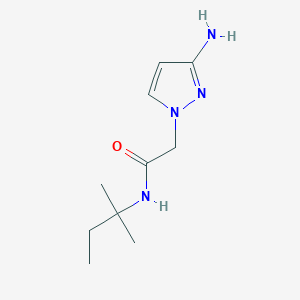
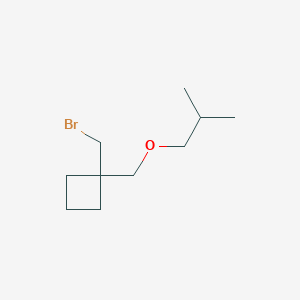
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
